molecular formula C13H14N2O4 B3045888 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid CAS No. 1158767-36-2

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid

Cat. No.: B3045888
CAS No.: 1158767-36-2
M. Wt: 262.26
InChI Key: WXWASFOHAZDMGJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is the amine group in organic synthesis . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets through a mechanism involving the Boc group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This results in the protection of the amine group, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis. Specifically, it influences the pathway of amine protection in peptide synthesis . The Boc group, when added to the amine, prevents unwanted reactions with the multiple reactive groups of the amino acid anions, thus facilitating selective or multistep organic synthesis .

Result of Action

The result of the compound’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . The compound’s action can also be applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions . Moreover, the compound’s action can be affected by the presence of other substances in the reaction mixture, such as the base used for the addition of the Boc group .

Safety and Hazards

The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers . The CO2 gas that forms during the reaction should be allowed to escape . Don’t run Boc deprotections in closed systems .

Future Directions

To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of these compounds in organic synthesis.

Preparation Methods

The synthesis of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous flow of reactants, leading to improved reaction control and product yield.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in its indazole core, which imparts distinct chemical properties and potential biological activities compared to other Boc-protected compounds.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWASFOHAZDMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221982
Record name 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158767-36-2
Record name 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158767-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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